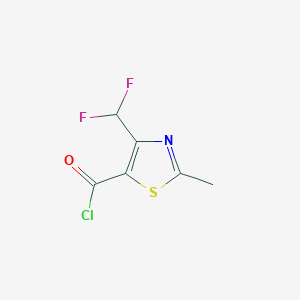
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as ClCF2H. This reaction can be carried out under various conditions, including the use of metal catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced techniques such as continuous flow reactors to ensure high efficiency and yield. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-Coupling: Palladium or nickel catalysts are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cross-coupling reactions can produce various substituted thiazoles .
Scientific Research Applications
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoromethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
- 4-Trifluoromethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
- 4-Chloromethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
Uniqueness
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and hydrogen-bonding ability, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
203448-82-2 |
|---|---|
Molecular Formula |
C6H4ClF2NOS |
Molecular Weight |
211.62 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C6H4ClF2NOS/c1-2-10-3(6(8)9)4(12-2)5(7)11/h6H,1H3 |
InChI Key |
HWENYBAJCFKJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



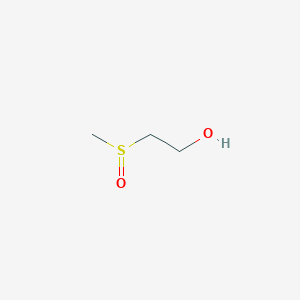

![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)

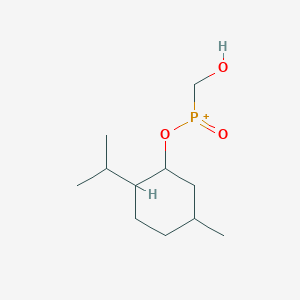
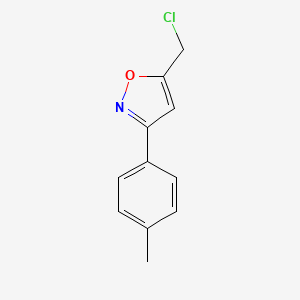
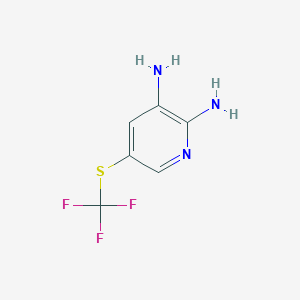


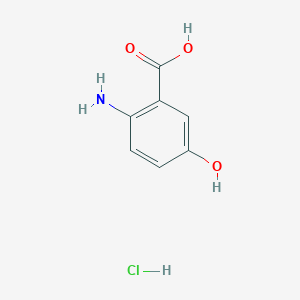

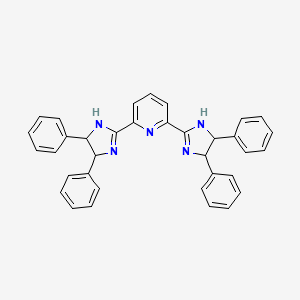
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
